((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate

Medicinal chemistry Prodrug synthesis Platinum(IV) conjugates

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate (CAS 88350-18-9; synonym: methyl 2-((5-chloro-7-iodoquinolin-8-yl)oxy)acetate) is a halogenated quinoline derivative bearing a methyl ester side‑chain at the 8‑position. Structurally, it is a derivative of the clinically established antimicrobial and ionophoric agent clioquinol (5‑chloro‑7‑iodo‑8‑hydroxyquinoline), in which the phenolic –OH is replaced by an oxymethyl acetate moiety.

Molecular Formula C12H9ClINO3
Molecular Weight 377.56 g/mol
Cat. No. B12889645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate
Molecular FormulaC12H9ClINO3
Molecular Weight377.56 g/mol
Structural Identifiers
SMILESCC(=O)OCOC1=C(C=C(C2=C1N=CC=C2)Cl)I
InChIInChI=1S/C12H9ClINO3/c1-7(16)17-6-18-12-10(14)5-9(13)8-3-2-4-15-11(8)12/h2-5H,6H2,1H3
InChIKeyYRVHZDSBLFNWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate: Core Properties & Procurement Profile


((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate (CAS 88350-18-9; synonym: methyl 2-((5-chloro-7-iodoquinolin-8-yl)oxy)acetate) is a halogenated quinoline derivative bearing a methyl ester side‑chain at the 8‑position [1]. Structurally, it is a derivative of the clinically established antimicrobial and ionophoric agent clioquinol (5‑chloro‑7‑iodo‑8‑hydroxyquinoline), in which the phenolic –OH is replaced by an oxymethyl acetate moiety. This modification eliminates the metal‑chelating hydroxyl group, yielding a compound with a calculated LogP of 3.4, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors [2]. The compound is primarily employed as a protected synthetic intermediate for the generation of (5‑chloro‑7‑iodoquinolin‑8‑yloxy)acetic acid, a ligand used in the construction of autophagy‑targeted platinum(IV) antitumour conjugates [3].

Why ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate Cannot Be Replaced by Generic Clioquinol Analogs


Although the 5‑chloro‑7‑iodoquinoline scaffold is shared across multiple research compounds, simple replacement of ((5‑chloro‑7‑iodoquinolin‑8‑yl)oxy)methyl acetate with the parent clioquinol, its 8‑methoxy ether, or the free carboxylic acid introduces functionally critical differences that alter synthetic efficiency and biological readouts. Clioquinol possesses a free 8‑OH group that participates in metal chelation and contributes hydrogen‑bond donor capacity, while the methoxy analog is a non‑hydrolysable ether that cannot be elaborated into conjugates . The free carboxylic acid derivative exhibits different solubility and ionisation profiles that complicate formulation and coupling chemistry. The methyl ester serves as a masked acid—stable during storage yet cleavable under controlled conditions—making it the preferred intermediate for constructing the clioquinol‑platinum(IV) conjugates that have demonstrated nanomolar antitumour activity and anti‑metastatic properties in vivo [1]. These distinctions are quantified in the following evidence guide.

Quantitative Differentiation Evidence: ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate vs. Closest Analogs


Protected Acid Precursor: Synthetic Yield Advantage Over Direct Use of the Free Carboxylic Acid

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate is employed as the direct precursor to (5‑chloro‑7‑iodoquinolin‑8‑yloxy)acetic acid in the synthesis of clioquinol‑platinum(IV) conjugates. The methyl ester is hydrolysed under standard basic conditions (NaOH, H₂O/EtOH) with TBTU as coupling reagent to generate the free acid in situ, which is subsequently conjugated to the platinum(IV) core. This two‑step sequence yields the target complexes in sufficient purity for biological evaluation, whereas attempts to use the free acid directly are hampered by its poor solubility and propensity for non‑productive aggregation [1]. The methyl ester therefore provides a reproducible, scalable entry point that the free acid cannot match.

Medicinal chemistry Prodrug synthesis Platinum(IV) conjugates

Lipophilicity & Hydrogen‑Bonding Profile vs. Clioquinol and 8‑Methoxy Analog

The replacement of the phenolic –OH in clioquinol with an oxymethyl acetate side‑chain alters the hydrogen‑bonding capacity and lipophilicity of the molecule. The methyl ester has zero hydrogen‑bond donors (HBD) and four hydrogen‑bond acceptors (HBA), compared with clioquinol (1 HBD, 2 HBA) and 5‑chloro‑7‑iodo‑8‑methoxyquinoline (0 HBD, 2 HBA) [1]. Calculated LogP values are 3.4 for the methyl ester, 3.2–3.5 for clioquinol, and 3.55 for the 8‑methoxy analog . The absence of a HBD in the methyl ester, combined with a higher HBA count, is predicted to enhance passive membrane permeability relative to clioquinol while retaining solubility advantages over the fully methyl‑capped methoxy analog.

Drug design ADME prediction Lead optimisation

Ester Hydrolysis Rate: Methyl Ester as an Optimal Balance Between Stability and Lability

Among the homologous series of alkyl esters of (5‑chloro‑7‑iodoquinolin‑8‑yloxy)acetic acid (methyl, ethyl, propyl; CAS 88350‑18‑9, 73511‑39‑4, 88350‑21‑4 respectively), the methyl ester generally exhibits the highest chemical hydrolysis rate under alkaline conditions, a property that is advantageous for in situ deprotection during conjugate synthesis . While direct comparative hydrolysis half‑life data for this specific series are not published, class‑level ester hydrolysis kinetics (Bronsted‑type relationships) predict a rate enhancement of approximately 1.5‑ to 2‑fold for the methyl ester relative to the ethyl ester and approximately 3‑fold relative to the propyl ester under basic conditions, attributable to reduced steric hindrance at the carbonyl centre [1]. This faster deprotection reduces reaction time and minimises side‑product formation.

Prodrug design Esterase metabolism Chemical stability

Metal‑Chelation Independence vs. Clioquinol: Avoiding Off‑Target Ionophore Activity

Clioquinol exerts its antimicrobial and anticancer effects partly through the chelation of divalent metal ions (Zn²⁺, Cu²⁺) via its 8‑hydroxyquinoline motif, an activity that also underlies its neurotoxicity concerns [1]. The methyl ester lacks the free 8‑OH group, rendering it incapable of forming stable metal chelates. Although no head‑to‑head cell‑based chelation assay has been reported, spectrophotometric titration experiments on analogous protected 8‑hydroxyquinolines confirm that O‑alkylation abolishes the characteristic bathochromic shift upon metal addition [2]. This property is essential when the compound is used as a synthetic intermediate or a pharmacological tool where metal‑binding‑independent activity must be studied.

Metal chelation Ionophore activity Target engagement

Optimal Application Scenarios for ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate Procurement


Synthesis of Clioquinol‑Platinum(IV) Antitumour Conjugates

The primary demonstrated application of this compound is as the immediate precursor to (5‑chloro‑7‑iodoquinolin‑8‑yloxy)acetic acid, the axial ligand in a series of autophagy‑targeted platinum(IV) prodrugs. Complex 5, derived from this synthetic route, exhibits potent cytotoxicity against a panel of cancer cell lines and suppresses tumour metastasis in vivo through combined DNA damage, autophagy induction, and immune activation [1]. Procurement of the methyl ester is mandatory for laboratories aiming to replicate or build upon this published chemotherapeutic strategy.

Chemical Tool for Ester‑Activated Prodrug Design on the 8‑Hydroxyquinoline Scaffold

The methyl ester serves as a bench‑stable, activatable prodrug element that masks the carboxylic acid function until hydrolytic release. This property is exploited in the design of ester‑based prodrugs where controlled conversion to the active acid is required. The absence of a free phenol eliminates metal‑chelation‑driven off‑target effects, making the compound suitable for cell‑based studies focused on non‑ionophoric mechanisms [2].

Intermediate for 8‑O‑Derivatised Clioquinol Libraries

The methyl ester can be hydrolysed to the corresponding acid and subsequently coupled to diverse amines, alcohols, or metal centres, enabling the generation of focused libraries of clioquinol derivatives. This modular approach is valuable for structure‑activity relationship (SAR) studies aimed at separating the metal‑binding, antimicrobial, and anticancer pharmacophores of the 8‑hydroxyquinoline chemotype [3]. The methyl ester is the recommended starting material for such diversification campaigns because of its synthetic accessibility and favourable handling characteristics.

Reference Standard for Analytical Method Development

With a defined molecular formula (C₁₂H₉ClINO₃), molecular weight (377.57 g/mol), and characteristic isotopic pattern arising from chlorine and iodine, the methyl ester is well‑suited as a reference compound for HPLC and LC‑MS method development targeting clioquinol‑derived analytes. Computational LogP (3.4) and the absence of acidic protons facilitate predictable chromatographic retention behaviour [4].

Quote Request

Request a Quote for ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.